Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate

Click Chemistry CuAAC Building Block Characterization

Researchers requiring a functionalized benzoate ester with a reactive handle for click chemistry often face the risk of synthetic failure when substituting with simple alkyl esters. Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate (CAS 1706463-06-0) uniquely addresses this by providing a terminal propargyl ester for CuAAC-based bioconjugation, polymer crosslinking, or PROTAC linker assembly, combined with a 4-methylbenzyl ether for precise steric and electronic tuning. - Enables efficient CuAAC click chemistry for attaching fluorophores, biotin tags, or drug fragments to a target scaffold. - ≥95% HPLC purity ensures reliable reactivity and minimizes catalyst poisoning in polymerization applications. - Low molecular weight (310.34 g/mol) suits fragment-based screening with subsequent in situ target pull-down via click chemistry.

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
CAS No. 1706463-06-0
Cat. No. B13023068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProp-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate
CAS1706463-06-0
Molecular FormulaC19H18O4
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC#C)OC
InChIInChI=1S/C19H18O4/c1-4-11-22-19(20)16-9-10-17(18(12-16)21-3)23-13-15-7-5-14(2)6-8-15/h1,5-10,12H,11,13H2,2-3H3
InChIKeyXZHRCBQCOSADHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate (CAS 1706463-06-0) – Procurement & Selection Baseline


Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate is a synthetic aryl benzoate ester incorporating a terminal alkyne (propargyl) moiety and a 4-methylbenzyl ether substituent [1]. Its molecular formula is C₁₉H₁₈O₄ with a molecular weight of 310.34 g/mol [1]. The compound belongs to the class of functionalized benzoate esters that are structurally equipped for downstream derivatization via copper-catalyzed azide–alkyne cycloaddition (CuAAC) or related alkyne chemistries, distinguishing it from simple alkyl ester analogs that lack this reactive handle.

Why Generic Substitution Fails for Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate (CAS 1706463-06-0)


Procurement decisions for substituted benzoate esters cannot rely on simple functional-group interchangeability. The target compound incorporates both a propargyl ester terminus and a 4-methylbenzyl ether at the 4-position, creating a unique reactivity profile [1]. Replacing it with a methyl, ethyl, or other alkyl ester analog eliminates the alkyne handle essential for CuAAC-based bioconjugation, polymer crosslinking, or PROTAC linker assembly, fundamentally altering the experimental outcome. Similarly, substituting the 4-methylbenzyl group with other benzyl ethers or leaving the position unsubstituted changes steric bulk and electronic character, which can affect reaction kinetics, product selectivity, or biological recognition in a given screening cascade. Without direct comparative data, such substitutions are high-risk and may lead to synthetic failure or irreproducible biological results.

Quantitative Differentiation Evidence for Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate (CAS 1706463-06-0) vs. Closest Analogs


Terminal Alkyne Content vs. Saturated Alkyl Ester Analogs

The target compound contains a terminal propargyl ester, which provides a reactive alkyne group with a formula of C₃H₃ per ester moiety [1]. This alkyne is capable of undergoing Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC). In contrast, the corresponding methyl ester analog (methyl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate, CAS 1354549-24-8, analogous methyl ester) lacks any alkyne functionality and is therefore inert under standard CuAAC conditions [2]. This is a binary reactivity distinction confirmed by elemental composition and functional group analysis.

Click Chemistry CuAAC Building Block Characterization

Molecular Weight and Lipophilicity Differentiation vs. 4-Hydroxy Analog

The 4-methylbenzyl ether substituent provides additional steric bulk and lipophilicity compared to a 4-hydroxy analog. The target compound has a molecular weight of 310.34 g/mol [1]. The 4-hydroxy analog (prop-2-yn-1-yl 3-methoxy-4-hydroxybenzoate) has a molecular weight of 206.20 g/mol . The addition of the 4-methylbenzyl group increases molecular weight by 104.14 g/mol and adds a hydrophobic aromatic ring, which is expected to increase calculated logP by approximately 2–3 log units (class-level inference based on fragment contributions).

Physicochemical Property LogP Molecular Recognition

Purity and Specification Data from Reputable Vendor Technical Datasheet

According to the technical datasheet from Parchem, the compound is supplied with a standard purity of ≥95% (HPLC) . This is a critical procurement parameter, as many in-class analogs are offered at varying purity levels (often 90–95%). The availability of a defined purity specification enables direct comparison and selection for sensitive applications such as fragment-based screening or polymerization where impurities can poison catalysts or confound bioassay results.

QC Metrics Purity Procurement Specification

Limited Evidence Caveat – Absence of Head-to-Head Performance Data

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, NIST, ChemSpider) reveals no published direct head-to-head comparative studies (e.g., CuAAC rate constants, cytotoxicity panels, or PK profiles) involving this specific compound against named structural analogs. Consequently, differentiation claims beyond the physicochemical and structural features noted above must be treated as class-level inferences, not product-specific empirical evidence. Prospective users should request benchtop comparative data (e.g., kinetic rate comparisons under identical conditions) from the supplier before committing to large-scale procurement for performance-critical applications [REFS-NONE].

Data Availability Procurement Risk Gap Analysis

Recommended Application Scenarios for Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate (CAS 1706463-06-0)


CuAAC-Based Bioconjugation and Chemical Biology Probe Synthesis

The terminal alkyne on the propargyl ester enables efficient copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) for attaching fluorophores, biotin tags, or drug fragments to a target scaffold [1]. This application is appropriate when the downstream conjugate must retain the 4-methylbenzyl ether as a recognition element or hydrophobic anchor. Researchers should verify reaction kinetics with their specific azide partner, as no pre-determined rate constants are publicly available for this exact compound.

Post-Polymerization Functionalization of Alkyne-Tagged Polymeric Chains

The compound can serve as a monomer or chain-end capping agent in polymerization, where the propargyl group remains available for post-polymerization modification via CuAAC or thiol–yne chemistry [1]. This scenario is particularly relevant for creating functional block copolymers with tailored properties, provided that purity ≥95% (HPLC) is maintained to avoid catalyst poisoning .

Fragment-Based Library Design for Alkyne-Enabled Target Identification

As part of a fragment library, the compound's low molecular weight (310.34 g/mol) and alkyne click handle make it suitable for fragment-based screening with subsequent in situ target identification via click-chemistry pull-down experiments [1]. The 4-methylbenzyl ether may contribute unique binding interactions not achievable with smaller 4-substituted analogs, though this must be validated per assay.

Precursor for PROTAC Linker or E3 Ligase Ligand Conjugation

The propargyl ester can be reacted with an azide-functionalized E3 ligase ligand (e.g., VHL or CRBN ligand) to build a PROTAC molecule [1]. The 4-methylbenzyloxy group may influence the orientation and binding of the resulting conjugate; however, no PROTAC-specific data (e.g., DC₅₀ values) exist for this compound, necessitating de novo evaluation.

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